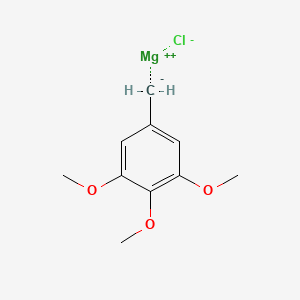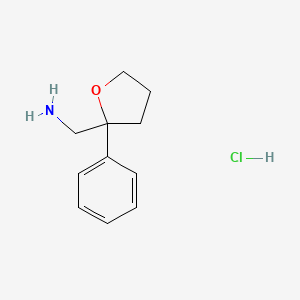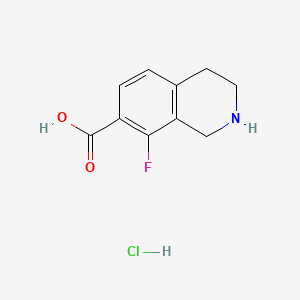
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps :
Formation of the Isoquinoline Core: The initial step involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions include various fluorinated isoquinoline derivatives, alcohols, amines, and substituted isoquinolines .
科学研究应用
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of fluorinated isoquinolines.
Industrial Applications: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is unique due to the specific position of the fluorine and carboxyl groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to different pharmacological profiles and synthetic utility compared to other similar compounds .
属性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC 名称 |
8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-9-7(10(13)14)2-1-6-3-4-12-5-8(6)9;/h1-2,12H,3-5H2,(H,13,14);1H |
InChI 键 |
DXPHCFOFUIRMOU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
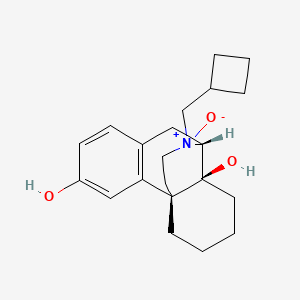
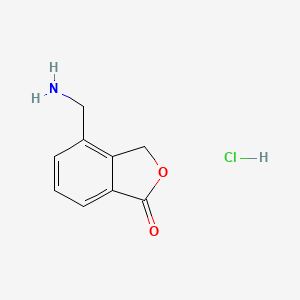
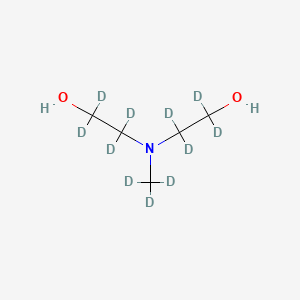

![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
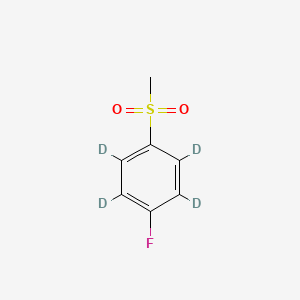
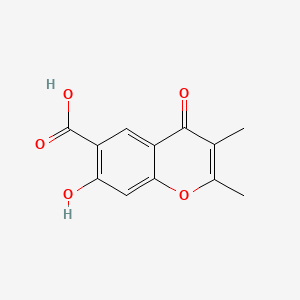
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
